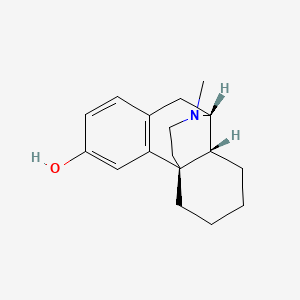

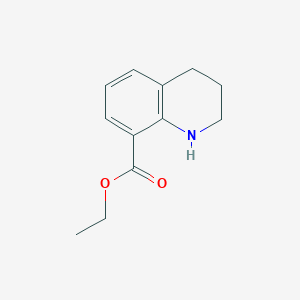

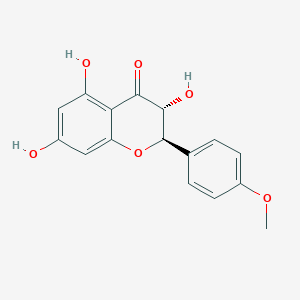

Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound that is part of the tetrahydroquinoline family . Tetrahydroquinolines are known for their abundance in natural products and notable biological activity . They are used in various applications such as pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines like Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

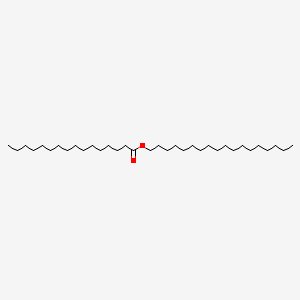

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, can be used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 138–140 °C . Its NMR and FT-IR data provide further insights into its structure .Mecanismo De Acción

While the specific mechanism of action for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is not mentioned in the search results, it’s worth noting that tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

While specific safety and hazard information for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate was not found, it’s important to note that compounds in the tetrahydroquinoline family can be hazardous. For example, some tetrahydroquinoline compounds are classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .

Direcciones Futuras

Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are key structural motifs in pharmaceutical agents, and multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Therefore, the future direction could involve developing new synthetic strategies and exploring further biological applications of Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate.

Propiedades

Número CAS |

118128-79-3 |

|---|---|

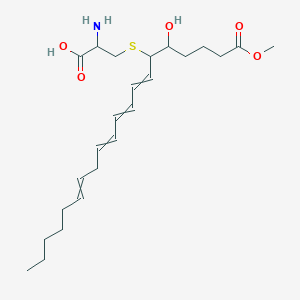

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3,5,7,13H,2,4,6,8H2,1H3 |

Clave InChI |

ARCBMLYSIMSYFQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC2=C1NCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)